![molecular formula C17H14Cl3NO4 B4016148 [2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B4016148.png)
[2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate
Overview
Description
[2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate: is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a chloroaniline group and a dichlorophenoxy group, making it a complex molecule with significant chemical and biological properties. This compound is primarily used in agricultural settings for weed control due to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with ethyl chloroformate to form the intermediate [2-(4-Chloroanilino)-2-oxoethyl] chloroformate.
Coupling Reaction: The intermediate is then reacted with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of herbicide action and degradation.
- Investigated for its reactivity and stability under different environmental conditions.
Biology:
- Studied for its effects on plant physiology and metabolism.
- Used in research on herbicide resistance in weeds.
Medicine:
- Explored for potential applications in the development of new drugs due to its structural similarity to certain pharmacologically active compounds.
Industry:
- Widely used in the formulation of herbicidal products for agricultural use.
- Investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The herbicidal activity of [2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate is primarily due to its ability to disrupt the plant’s growth processes. It acts by mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against a wide range of weed species.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness:
- The presence of the chloroaniline group in [2-(4-Chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate provides unique chemical properties, such as increased stability and reactivity.
- Its dual functional groups (chloroaniline and dichlorophenoxy) make it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10(25-15-7-4-12(19)8-14(15)20)17(23)24-9-16(22)21-13-5-2-11(18)3-6-13/h2-8,10H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREDKLKHUXRMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


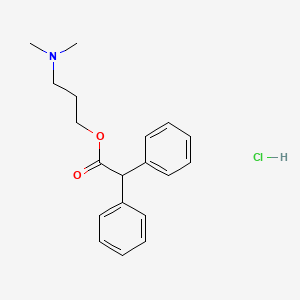
![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![1-[4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B4016074.png)
![4-hydroxy-5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B4016080.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016086.png)
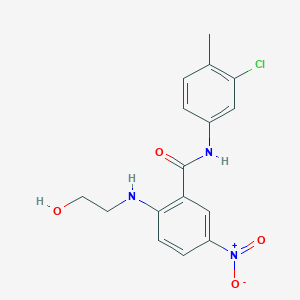
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4016121.png)
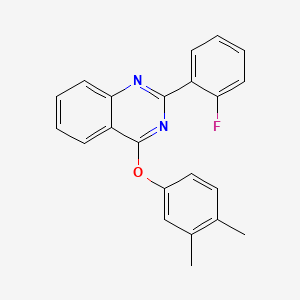
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4016128.png)
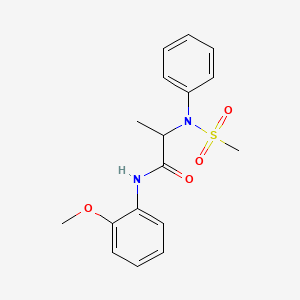
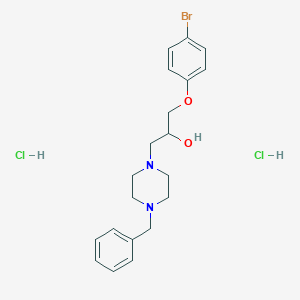

![ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]piperidine-4-carboxylate](/img/structure/B4016163.png)
![1-sec-butyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016171.png)
